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Compound of Interest

Compound Name: Z-Atad-fmk

Cat. No.: B15581339 Get Quote

A Note on the Query "Z-Atad-fmk": Initial searches for "Z-Atad-fmk" did not yield any specific

chemical entity in published scientific literature. The nomenclature, particularly the "Z-" prefix

and "-fmk" suffix, is characteristic of peptide-based irreversible caspase inhibitors. However,

"Atad" does not correspond to a recognized caspase substrate. It is plausible that this query

contains a typographical error and the intended subject was inhibitors of the ATPase family

AAA domain-containing protein 2 (ATAD2), a protein of significant interest in cancer research.

This guide therefore focuses on independently validated inhibitors of ATAD2.

ATAD2 is an epigenetic reader protein that is frequently overexpressed in various cancers,

making it a compelling target for therapeutic development. Its bromodomain, which recognizes

acetylated histones, is crucial for its function in chromatin remodeling and gene transcription.

This guide provides a comparative analysis of independently validated small molecule

inhibitors of the ATAD2 bromodomain, with a focus on their mechanism of action, biochemical

potency, and effects on cellular pathways.

Comparative Analysis of ATAD2 Inhibitors
This section compares the performance of three well-characterized ATAD2 bromodomain

inhibitors: BAY-850, GSK8814, and AM879. The data presented below is a summary of findings

from multiple independent research publications.
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Inhibitor
Mechanism of

Action

Biochemical

Potency

(IC50/pIC50/Kd

)

Cellular Activity Selectivity

BAY-850

Induces

dimerization of

the ATAD2

bromodomain,

preventing

interaction with

acetylated

histones.[1][2][3]

- IC50: 166 nM

(TR-FRET,

mono-acetylated

H4 peptide)[1][4]

[5] - IC50: 22 nM

(TR-FRET, tetra-

acetylated H4

peptide)[5][6] -

IC50: 157 nM

(AlphaScreen)[1]

[5] - Kd: 115 nM

(BROMOscan)[1]

[5]

Displaces full-

length ATAD2

from chromatin in

cells (FRAP

assay).[1][2]

Exhibits

antiproliferative

effects in various

cancer cell lines,

though

sometimes at

concentrations

higher than its

biochemical

IC50.[2][7]

Isoform-selective

for ATAD2 over

ATAD2B.[3]

GSK8814

A chemical probe

that binds to the

acetyl-lysine

binding pocket of

the ATAD2

bromodomain.

- IC50: 0.059 µM

(59 nM)[8][9] -

pIC50: 7.3[8][9] -

pKd: 8.1

(BROMOscan)[8]

[9] - pKi: 8.9

(BROMOscan)[8]

[9]

Demonstrates

dose-dependent

displacement in

cellular assays.

[8] Shows effects

on colony

formation and

inhibits cell cycle

genes in LNCaP

cells (IC50 = 2.7

µM).[8]

Described as

having weak

antiproliferative

activity in some

contexts.[1]

~500-fold

selectivity for

ATAD2 over

BRD4 BD1.[8][9]
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AM879

Binds to the

ATAD2

bromodomain,

interacting with

key residues like

Tyr1021 and

Asn1064.[1][10]

- IC50: 3565 nM

(TR-FRET)[1][11]

Inhibits

proliferation of

MDA-MB-231

breast cancer

cells (IC50 =

2.43 µM).[1][11]

Downregulates

c-Myc

expression and

induces

apoptosis and

autophagy via

the PI3K-AKT-

mTOR pathway.

[1][11]

Selective for

ATAD2, with no

significant

activity against

BRD2, BRD3,

and BRD4.[1]

Experimental Protocols
Detailed methodologies for key experiments cited in the validation of ATAD2 inhibitors are

provided below.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of inhibitors to the ATAD2 bromodomain by

detecting the disruption of the interaction between ATAD2 and an acetylated histone peptide.

Materials:

Recombinant GST-tagged ATAD2 bromodomain protein.[4]

Biotinylated acetylated histone H4 peptide (substrate).

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).[4][12]

Dye-labeled streptavidin (acceptor fluorophore).

Assay buffer (e.g., 3x BRD TR-FRET Assay Buffer).[4][12]
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Test inhibitors (e.g., BAY-850, GSK8814, AM879) at various concentrations.

384-well low-volume microtiter plates.[4]

Procedure:

Prepare 1x assay buffer by diluting the 3x stock with distilled water.[12]

In a 384-well plate, add the test inhibitor at desired concentrations.

Add a mixture of the GST-ATAD2 protein and the biotinylated histone peptide to the wells.

Add the Tb-labeled anti-GST antibody and the dye-labeled streptavidin to the wells.[4]

Incubate the plate at room temperature for a specified period (e.g., 2 hours).[4]

Read the plate using a microplate reader capable of TR-FRET measurements, with

excitation at an appropriate wavelength and emission detection at two wavelengths (e.g.,

620 nm for the donor and 665 nm for the acceptor).[4][12]

Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the IC50

values of the inhibitors.[12]

2. Fluorescence Recovery After Photobleaching (FRAP) Assay

This technique is employed to assess the mobility of ATAD2 within the nucleus and its

displacement from chromatin upon inhibitor treatment.[1][2]

Materials:

Cancer cell line (e.g., MCF7) transfected with a plasmid expressing GFP-tagged full-length

ATAD2.[1][2]

Confocal microscope with a high-power laser for photobleaching.

Culture dishes with a glass bottom suitable for high-resolution imaging.[13]

ATAD2 inhibitor (e.g., BAY-850).
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Procedure:

Culture the GFP-ATAD2 expressing cells on glass-bottom dishes.[13]

Treat the cells with the ATAD2 inhibitor or vehicle control for a specified duration.

Mount the dish on the confocal microscope stage.

Acquire pre-bleach images of a selected cell nucleus.

Use a high-intensity laser to photobleach a defined region of interest (ROI) within the

nucleus.

Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery

of fluorescence in the bleached ROI.[14]

Measure the fluorescence intensity in the bleached region over time and calculate the half-

maximal recovery time (t1/2) and the mobile fraction of the GFP-tagged protein.[1][2]

3. Cell Viability (MTT) Assay

This colorimetric assay is used to determine the effect of ATAD2 inhibitors on the metabolic

activity of cancer cells, which is an indicator of cell viability and proliferation.[15][16]

Materials:

Cancer cell lines (e.g., PA-1, SK-OV3, A375, M14).[15][16]

96-well cell culture plates.

ATAD2 inhibitors at various concentrations.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[15]

Solubilization solution (e.g., DMSO or a detergent-based buffer).[17]

Microplate reader capable of measuring absorbance at the appropriate wavelength.

Procedure:
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Seed the cells in 96-well plates and allow them to adhere overnight.[15]

Treat the cells with a range of concentrations of the ATAD2 inhibitor or vehicle control for a

specified period (e.g., 72 hours).[15][16]

Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to

reduce the yellow MTT to purple formazan crystals.[17]

Add the solubilization solution to dissolve the formazan crystals.[17]

Measure the absorbance of each well using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and

determine the GI50 (concentration for 50% growth inhibition) values.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of ATAD2 inhibitors and the

workflows of the key validation experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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